molecular formula C14H18Cl2N2Pd B12888837 Dichlorobis(2,4-dimethylpyridine)palladium

Dichlorobis(2,4-dimethylpyridine)palladium

Cat. No.: B12888837
M. Wt: 391.6 g/mol
InChI Key: XBAAWIWIMABHMB-UHFFFAOYSA-L
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Description

Dichlorobis(2,4-dimethylpyridine)palladium is a coordination compound with the formula C14H18Cl2N2Pd It is a palladium complex where the metal center is coordinated by two chloride ions and two 2,4-dimethylpyridine ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorobis(2,4-dimethylpyridine)palladium can be synthesized through the reaction of palladium(II) chloride with 2,4-dimethylpyridine in an appropriate solvent. The reaction typically involves mixing palladium(II) chloride and 2,4-dimethylpyridine in a solvent such as dichloromethane or ethanol, followed by stirring at room temperature or under reflux conditions until the reaction is complete .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(2,4-dimethylpyridine)palladium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve solvents like dichloromethane, ethanol, or acetonitrile, and may require heating or stirring to facilitate the reaction .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield palladium(IV) complexes, while substitution reactions can produce new palladium complexes with different ligands .

Scientific Research Applications

Dichlorobis(2,4-dimethylpyridine)palladium has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Dichlorobis(2,4-dimethylpyridine)palladium exerts its effects involves the coordination of the palladium center with ligands and substrates. The palladium center can undergo oxidative addition, reductive elimination, and transmetalation reactions, which are key steps in catalytic cycles. These reactions facilitate the formation and breaking of chemical bonds, enabling the compound to act as an effective catalyst in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichlorobis(2,4-dimethylpyridine)palladium is unique due to the presence of 2,4-dimethylpyridine ligands, which can influence the compound’s reactivity and stability. The specific electronic and steric properties of these ligands can enhance the compound’s performance in certain catalytic reactions compared to similar palladium complexes .

Properties

Molecular Formula

C14H18Cl2N2Pd

Molecular Weight

391.6 g/mol

IUPAC Name

dichloropalladium;2,4-dimethylpyridine

InChI

InChI=1S/2C7H9N.2ClH.Pd/c2*1-6-3-4-8-7(2)5-6;;;/h2*3-5H,1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

XBAAWIWIMABHMB-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.Cl[Pd]Cl

Origin of Product

United States

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